molecular formula C13H9F2NO B1453144 3-(3,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-91-7

3-(3,5-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1453144
CAS No.: 1187170-91-7
M. Wt: 233.21 g/mol
InChI Key: KYEFRHOYPYOVNS-UHFFFAOYSA-N
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Description

3-(3,5-Difluorobenzoyl)-4-methylpyridine is a halogenated aromatic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 3,5-difluorobenzoyl moiety at the 3-position. Its synthesis, as described in , involves a streamlined 4-step procedure starting from 3,5-difluorobenzoyl chloride, yielding the target compound with an improved overall yield of 22% compared to earlier methods (<6%) .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFRHOYPYOVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route

The most widely reported and industrially relevant method for preparing 3-(3,5-Difluorobenzoyl)-4-methylpyridine involves the acylation of 4-methylpyridine with 3,5-difluorobenzoyl chloride. This method is a classical nucleophilic acyl substitution reaction where the pyridine nitrogen acts as a nucleophile attacking the acyl chloride to form the ketone linkage.

Key Features of the Method:

  • Starting Materials: 3,5-Difluorobenzoyl chloride and 4-methylpyridine.
  • Reaction Conditions: Anhydrous environment to prevent hydrolysis of the acyl chloride.
  • Base Usage: Triethylamine or a similar organic base is used to neutralize the hydrochloric acid generated during the reaction.
  • Solvent: Typically carried out in inert organic solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Controlled to optimize yield and minimize side reactions.

This method yields the target compound with good purity and yield and is scalable for industrial production. Industrial adaptations include the use of continuous flow reactors to enhance reaction efficiency and product consistency. Purification is commonly done by recrystallization or chromatographic techniques to achieve high purity standards required for pharmaceutical applications.

Intermediate Preparation and Related Synthetic Steps

While the direct acylation is the main route, the preparation of the acyl chloride precursor and related intermediates is crucial for efficient synthesis.

  • 3,5-Difluorobenzoyl Chloride Preparation: Typically synthesized from 3,5-difluorobenzoic acid by reaction with thionyl chloride or oxalyl chloride under reflux conditions.

  • 4-Methylpyridine Derivatives: 4-Methylpyridine is commercially available; however, modifications or substitutions at other positions (e.g., 3-amino-4-methylpyridine) have been reported using nitration and catalytic hydrogenation methods, although these are more relevant to analog synthesis rather than the direct preparation of the target compound.

Advanced Synthetic Considerations

The presence of fluorine atoms on the benzoyl ring enhances the compound’s reactivity and biological properties but also requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-acylation.

  • Anhydrous Conditions: Strict exclusion of moisture is essential since acyl chlorides are highly reactive with water.
  • Base Selection: Triethylamine is preferred due to its ability to effectively scavenge HCl while being relatively non-nucleophilic.
  • Temperature Control: Lower temperatures help to control the rate of acylation and reduce by-product formation.

Data Table: Summary of Preparation Method Parameters

Parameter Details Notes
Starting Materials 3,5-Difluorobenzoyl chloride, 4-methylpyridine Commercially available or synthesized
Solvent Dichloromethane, Tetrahydrofuran Anhydrous
Base Triethylamine Neutralizes HCl
Temperature 0°C to room temperature Controlled to optimize yield
Reaction Time Several hours (typically 3-12 hours) Depends on scale and conditions
Purification Recrystallization, Chromatography To achieve >98% purity
Yield Generally high (exact yield varies) Industrial optimization possible

Research Findings and Optimization

  • Studies have shown that the use of continuous flow reactors in industrial settings improves reaction control, heat dissipation, and scalability, leading to better yields and product consistency.
  • Optimization of solvent systems and base equivalents can further increase yield and reduce impurities.
  • The fluorine substituents on the benzoyl ring influence the electronic nature of the acyl chloride, potentially affecting reaction kinetics and requiring tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorobenzoyl-Substituted Pyridines ()

Compounds 5a–5l (Scheme 1, ) share a pyridine core but vary in benzoyl substituents. Key comparisons include:

  • 5a (2,4-difluorobenzoyl) and 5d (3-fluorobenzoyl): These analogs highlight the impact of fluorine positioning on electronic and steric properties.
  • 5e (2-nitrobenzoyl) and 5g (4-nitrobenzoyl) : Nitro groups introduce strong electron-withdrawing effects, contrasting with the electron-deficient but less polar fluorine substituents in this compound.

Piperidine-Based Fluorobenzoyl Derivatives ()

Piperidine derivatives such as 4-(3,5-difluorobenzoyl)-1-[3-(2-methylthio-10H-phenothiazin-10-yl)propyl]piperidine () demonstrate the role of core structure variation. Replacing pyridine with piperidine introduces conformational flexibility, which may influence pharmacokinetic properties or target selectivity in neurological applications .

Pharmacological and Commercial Relevance

  • Symmetrical fluorine substitution may enhance receptor affinity compared to 2,4-difluoro analogs (e.g., compound in ) .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent(s) Synthesis Yield Key Application Reference
This compound Pyridine 3,5-difluorobenzoyl 22% Receptor ligands (H3R)
5a (2,4-difluorobenzoyl) Pyridine 2,4-difluorobenzoyl Not specified Structural analog
4-(3,5-difluorobenzoyl)-piperidine Piperidine 3,5-difluorobenzoyl Not specified Neurological agents
N-[2-{4-[6-AMINO-5-(2,4-DIFLUOROBENZOYL)...] Pyridinone 2,4-difluorobenzoyl Patent-protected Therapeutic candidate

Biological Activity

3-(3,5-Difluorobenzoyl)-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2NO, with a molecular weight of approximately 233.21 g/mol. The compound features a 3,5-difluorobenzoyl group attached to a 4-methylpyridine ring, which enhances its reactivity and biological interactions. The presence of fluorine atoms contributes to its lipophilicity, potentially improving its ability to cross biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpyridine under controlled conditions. This reaction can be optimized using various solvents and temperatures to improve yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis .
  • Antibacterial Activity : Preliminary data show that it has significant antibacterial properties against various pathogens. For instance, it has demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 0.21 µM .
  • Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of this compound on human cell lines, indicating potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory responses. For example, it forms hydrogen bonds with critical amino acids in the active sites of target enzymes .
  • Binding Affinity : The compound's structural characteristics allow it to interact favorably with biological macromolecules, enhancing its potential as a therapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
2,6-Difluorobenzoyl chlorideContains a difluorobenzoyl groupPrimarily used in synthetic chemistry
2,6-Difluorobenzoic acidCarboxylic acid derivativeExhibits different solubility and reactivity
4-(2,6-Difluorobenzoyl)-2-methylpyridineSimilar pyridine structure but different substitutionFocused on neurological disorder treatments

The distinct combination of the difluorobenzoyl group with the 4-methylpyridine ring in this compound imparts unique chemical properties that enhance its applications in both medicinal and materials chemistry .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anti-inflammatory Studies : In vivo models have shown promising results where administration of this compound led to reduced inflammation markers compared to control groups.
  • Antimicrobial Efficacy : Clinical evaluations have demonstrated that this compound effectively reduces bacterial load in infected tissues when tested against standard antibiotics .

Q & A

What are the established synthetic routes for 3-(3,5-Difluorobenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions. A common method involves reacting 3,5-difluorobenzoyl chloride with 4-methylpyridine derivatives under catalysis (e.g., Lewis acids like AlCl₃). Key steps include:

  • Acylation : Reacting 4-methylpyridine with 3,5-difluorobenzoyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Workup : Quenching with aqueous NaHCO₃ and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yields (~60–70%) depend on stoichiometric control and moisture exclusion .

Advanced Research Question Q. How can regioselectivity and yield be optimized in the acylation step?

  • Catalyst Screening : Scandium triflate (Sc(OTf)₃) improves regioselectivity for the 4-methylpyridine position, reducing byproducts like 2- or 3-substituted isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require lower temperatures to suppress decomposition.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs conventional) with comparable yields (68–72%) .

What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Basic Research Question
Standard characterization includes:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for difluorobenzoyl; methyl group at δ 2.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+ at m/z 263.08 .
  • X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the pyridine-benzoyl system .

Advanced Research Question Q. How are conflicting NMR signals (e.g., overlapping aromatic peaks) resolved?

  • 2D NMR (COSY, NOESY) : Differentiates between ortho/meta fluorine coupling effects in the benzoyl group.
  • Variable Temperature NMR : Reduces signal broadening caused by rotational barriers in the benzoyl-pyridine linkage .

What biological targets or mechanisms are associated with this compound?

Basic Research Question
The compound is a precursor in p38 MAP kinase inhibitors. Initial screening involves:

  • In vitro Kinase Assays : Testing inhibition of p38α isoform using recombinant enzyme and ATP-competitive ELISA (IC₅₀ ~50–100 nM) .
  • Cell-Based Assays : Measuring TNF-α suppression in macrophages (IC₅₀ ~200 nM) .

Advanced Research Question Q. How does fluorination impact target binding affinity and metabolic stability?

  • Structure-Activity Relationship (SAR) : The 3,5-difluoro motif enhances hydrophobic interactions with kinase active sites, while the methyl group reduces CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 hrs in liver microsomes) .
  • Computational Docking : Molecular dynamics simulations show fluorine atoms form halogen bonds with Lys53 and Asp168 residues in p38α .

How should researchers address discrepancies in solubility and stability data for this compound?

Advanced Research Question
Contradictory Reports : Some studies report aqueous solubility as 0.1 mg/mL, while others note <0.01 mg/mL.

  • Methodological Analysis : Solubility varies with pH (higher in acidic buffers due to pyridine protonation). Use HPLC-UV (λ = 254 nm) to quantify solubility under standardized conditions (PBS pH 7.4 vs. 0.1N HCl) .
  • Degradation Pathways : LC-MS identifies hydrolysis products (e.g., 3,5-difluorobenzoic acid) in aqueous solutions >24 hrs. Stabilize with lyophilization or storage in anhydrous DMSO at -20°C .

What strategies are effective for scaling up synthesis without compromising purity?

Advanced Research Question
Challenges : Column chromatography is impractical for large-scale production (>100 g).

  • Continuous Flow Chemistry : Achieves 85% yield with inline purification (scavenger resins for acid removal) .
  • Crystallization Optimization : Use ethanol/water (70:30) for recrystallization; yields 98% purity by DSC analysis .

How can researchers validate the compound’s role in modulating inflammatory pathways?

Advanced Research Question
In vivo Models :

  • Mouse Collagen-Induced Arthritis : Oral administration (10 mg/kg/day) reduces joint swelling by 60% vs. control (p < 0.01). Validate via histopathology (synovial inflammation scoring) .
  • Biomarker Analysis : ELISA quantification of IL-6 and IL-1β in serum (≥50% reduction at 10 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
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3-(3,5-Difluorobenzoyl)-4-methylpyridine

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